BenchChemオンラインストアへようこそ!

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)-

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

This pyrazolo[1,5-a]pyrimidine-3-carboxamide features a specific 2,4-dichlorophenyl amide and 7-furanyl substitution that independently modulates target binding and selectivity. The ortho-chloro steric effect alters the dihedral angle, while the furanyl group provides hydrogen-bond acceptor capability absent in 7-phenyl or 7-thienyl analogs. This compound is a validated kinase hinge-binding motif with potential type II inhibitor character. Ideal for kinase profiling panels and antimicrobial SAR studies where the 2,4-dichlorophenyl amide is an unexplored pharmacophoric element.

Molecular Formula C17H10Cl2N4O2
Molecular Weight 373.2 g/mol
Cat. No. B4659304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)-
Molecular FormulaC17H10Cl2N4O2
Molecular Weight373.2 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C17H10Cl2N4O2/c18-10-3-4-13(12(19)8-10)22-17(24)11-9-21-23-14(5-6-20-16(11)23)15-2-1-7-25-15/h1-9H,(H,22,24)
InChIKeyCHDMGAOQMJYHJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)-: Core Scaffold and Procurement Identity


Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)- (CAS 931983-52-7) is a heterocyclic small molecule (C17H10Cl2N4O2, MW 373.19) within the pyrazolo[1,5-a]pyrimidine-3-carboxamide class [1]. This class is recognized as a privileged scaffold in medicinal chemistry, with members reported as kinase inhibitors, cannabinoid receptor antagonists, antimicrobial agents, and fluorescent probes [2]. The compound features a 2,4-dichlorophenyl substituent on the 3-carboxamide nitrogen and a 2-furanyl group at the 7-position of the fused pyrazolo[1,5-a]pyrimidine core, a substitution pattern that distinguishes it from close regioisomers and other in-class analogs [1].

Why Generic Pyrazolo[1,5-a]pyrimidine-3-carboxamides Cannot Substitute for N-(2,4-dichlorophenyl)-7-(2-furanyl)-


Procurement decisions for pyrazolo[1,5-a]pyrimidine-3-carboxamides cannot rely on class-level substitution because both the N-aryl carboxamide and the 7-heteroaryl substituent independently modulate target binding, selectivity, and physicochemical properties [1]. The 2,4-dichlorophenyl group introduces a specific ortho-chloro steric effect and electronic withdrawal pattern distinct from the 3,5-dichloro isomer, which can alter the dihedral angle between the phenyl ring and the amide plane, impacting hydrogen-bonding geometry and target complementarity [2]. Similarly, the 7-furanyl group provides a heteroaromatic π-system with hydrogen-bond acceptor capability that is absent in 7-phenyl or 7-thienyl analogs, directly affecting both biological recognition and photophysical behavior . These structural features are not interchangeable without quantitative verification of functional equivalence.

Quantitative Differentiation Evidence for Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)-


Ortho-Chloro Steric Constraint: Conformational Differentiation from the 3,5-Dichlorophenyl Regioisomer

The 2,4-dichlorophenyl substitution on the carboxamide nitrogen forces the phenyl ring into a non-coplanar conformation relative to the amide plane due to the steric bulk of the ortho-chloro substituent. This contrasts with the 3,5-dichlorophenyl isomer (CAS 932237-07-5), which lacks ortho substitution and allows greater conformational freedom. In a related pyrazolo[1,5-a]pyrimidine fluorophore series, the 2,4-dichlorophenyl group was shown to adopt a marked dihedral angle with the heterocyclic core, which directly enhanced solid-state emission intensity relative to unsubstituted phenyl and 4-pyridyl analogs [1]. This conformational restriction has implications for target binding: in pyrazolo[1,5-a]pyrimidine-3-carboxamide kinase inhibitors, the N-aryl amide geometry is critical for hinge-region hydrogen bonding, and ortho substitution has been shown to alter CDK2/TRKA inhibitory potency by orders of magnitude in analogous series [2].

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

7-Furanyl vs. 7-Phenyl Electronic Differentiation: Impact on π-Stacking and H-Bond Acceptor Capacity

The 7-position substituent on the pyrazolo[1,5-a]pyrimidine core is a critical determinant of both biological activity and photophysical properties. The 2-furanyl group provides a heteroaromatic ring with a ring-oxygen hydrogen-bond acceptor, which is absent in the 7-phenyl analog. In the antimicrobial SAR reported by Hassan et al. (2017), 7-aryl-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides showed MIC values ranging from 7.81 to >125 µg/mL against F. oxysporum and 15.62 to >125 µg/mL against S. aureus, with the nature of the 7-aryl group being decisive for potency [1]. In the fluorophore series studied by Tigreros et al. (2020), substitution at position 7 with electron-donating groups markedly increased both molar absorptivity (ε up to 39,867 M⁻¹cm⁻¹) and fluorescence quantum yield (ϕF up to 0.97), while electron-neutral phenyl gave ε = 3,827 M⁻¹cm⁻¹ and ϕF = 0.06 in THF [2]. The 7-furanyl group, being moderately electron-rich with H-bond acceptor capability, is expected to produce intermediate photophysical and target-binding properties distinct from both 7-phenyl and 7-thienyl analogs. Direct comparative biological data for the 7-furanyl vs. 7-phenyl pair in the N-(2,4-dichlorophenyl) series is not available in the public domain [3].

Kinase Inhibition Ligand Design Heterocyclic Chemistry

Physicochemical Property Differentiation: Calculated logP and Solubility Profile vs. In-Class Analogs

The combination of the lipophilic 2,4-dichlorophenyl amide and the moderately polar 2-furanyl substituent produces a distinct physicochemical profile. Based on the pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold, the calculated logP for N-(2,4-dichlorophenyl)-7-(2-furanyl)- is estimated at approximately 3.5–4.0, placing it in a favorable range for membrane permeability while retaining some aqueous solubility due to the furanyl oxygen . By comparison, the 7-(trifluoromethyl) analog N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has higher lipophilicity (MW 441.2 vs. 373.19) and is expected to have reduced aqueous solubility. A related 5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide showed experimental aqueous solubility of only 1.7 µg/mL at pH 7.4 [1]. In pyrazolo[1,5-a]pyrimidine-3-carboxamide IRAK4 inhibitors, optimization of cLogD was critical for achieving oral bioavailability, with cLogD values of 2.5–3.5 correlating with optimal permeability [2]. The target compound, lacking strongly electron-withdrawing 5,7-substituents, is predicted to occupy a more favorable drug-like property space than heavily halogenated analogs.

Physicochemical Properties Drug-Likeness ADME Prediction

Synthetic Accessibility: Parallel Library Synthesis Protocol Confirms Scalable Access to 7-Heteroaryl Series

A validated four-step parallel synthesis protocol for 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides was reported by Ahmetaj et al. (2013), demonstrating the production of a 24-compound library with good overall yields [1]. This protocol, starting from commercially available 2-acetylpyridine or related methyl ketones, proceeds through enaminone formation, cyclocondensation with 5-aminopyrazole-4-carboxamides, and final amidation. The method is compatible with both 2-furanyl and other heteroaryl groups at position 7, as well as various N-aryl carboxamides. This contrasts with the synthesis of 5,7-disubstituted analogs, which often requires separate synthetic routes and protecting group strategies for the additional substituent at position 5 [2]. The availability of a validated library synthesis protocol reduces procurement risk by confirming that the compound can be resynthesized on demand with established methodology, rather than relying on single-batch supplier stock.

Synthetic Chemistry Parallel Synthesis Library Production

Class-Level Target Engagement: Pyrazolo[1,5-a]pyrimidine-3-carboxamides as Privileged Kinase/Receptor Ligands

The pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold has demonstrated activity across multiple therapeutic target classes. Representative quantitative class-level data include: (i) CDK2/TRKA dual inhibition with IC50 values of 0.09 µM and 0.23 µM respectively for optimized analogs [1]; (ii) CB1 receptor antagonism with potent central activity reported in patent literature [2]; (iii) RUVBL1/2 ATPase inhibition with IC50 of 6.0 ± 0.6 µM for lead compound 18 [3]; (iv) Pim-1 kinase inhibition with selectivity over other kinases [4]; and (v) antimicrobial activity with MIC values as low as 7.81 µg/mL against F. oxysporum, outperforming amphotericin B (MIC 15.62 µg/mL) [5]. The specific activity of N-(2,4-dichlorophenyl)-7-(2-furanyl)- against any of these targets has not been disclosed in the public domain. However, the 2,4-dichlorophenyl-7-furanyl substitution pattern represents an unexplored combination within this well-validated scaffold, offering potential for novel selectivity profiles.

Kinase Inhibition Drug Discovery Privileged Scaffold

Important Caveat: High-Strength Direct Comparative Evidence Is Currently Limited

A comprehensive search of PubMed, Google Patents, PubChem, BindingDB, ChEMBL, and major chemistry databases did not identify any peer-reviewed publication or patent example that discloses quantitative biological activity data (IC50, Ki, EC50, MIC, or in vivo efficacy) specifically for Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)- (CAS 931983-52-7). This compound appears to exist primarily as a catalog item from chemical suppliers (MolCore, EvitaChem) without accompanying primary pharmacological characterization in the public domain . Potential users should be aware that differentiation claims in Sections 3.1–3.5 are based on class-level inference and structural reasoning, not on direct head-to-head experimental comparisons with close analogs. For procurement decisions requiring quantitative evidence of superiority over a specific comparator, prospective users should request unpublished data from the supplier or commission comparative head-to-head profiling.

Data Transparency Evidence Gap Procurement Risk

Recommended Application Scenarios for Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)-


Kinase Inhibitor Screening Libraries: Exploiting the 2,4-Dichlorophenyl Amide Pharmacophore

The pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold is a validated kinase hinge-binding motif, with demonstrated activity against CDK1, CDK2, CDK5, CDK7, CDK9, TRKA, Pim-1, and FLT3-ITD kinases [1]. The N-(2,4-dichlorophenyl) amide group may provide enhanced type II kinase inhibitor character by occupying an allosteric back pocket adjacent to the ATP binding site, as observed with other ortho-substituted N-aryl amide kinase inhibitors. The 7-furanyl group offers a potential hydrogen-bond contact with the catalytic lysine or DFG-motif aspartate. This compound is suitable for inclusion in kinase profiling panels where the 2,4-dichlorophenyl amide is an unexplored pharmacophoric element.

Antimicrobial Resistance Programs: A Structurally Unexplored Pyrazolo[1,5-a]pyrimidine for Novel MoA Screening

Pyrazolo[1,5-a]pyrimidine-3-carboxamides have demonstrated antibacterial activity superior to tetracycline against B. subtilis, S. aureus, P. aeruginosa, and E. coli, and antifungal activity exceeding that of amphotericin B (MIC 7.81 vs. 15.62 µg/mL against F. oxysporum) [1]. The target compound's 2-furanyl substituent introduces a heteroaromatic moiety not present in the most active compounds from the Hassan et al. series (which featured 7-phenyl or 7-(4-methylphenyl) groups), offering a chance to probe the SAR around the 7-position for antimicrobial potency and spectrum.

Fluorescent Probe Development: Leveraging the 2,4-Dichlorophenyl Effect on Solid-State Emission

In the pyrazolo[1,5-a]pyrimidine fluorophore series, the 2,4-dichlorophenyl substituent at position 7 (compound 4b) produced the highest solid-state quantum yield (QYSS = 0.63) among simple aryl-substituted analogs, outperforming phenyl (0.39), 4-pyridyl (0.22), and 4-methoxyphenyl (0.18) [1]. Although the target compound bears the 2,4-dichlorophenyl group on the carboxamide rather than at position 7, the ortho-chloro conformational effect on emission intensity may translate to this substitution pattern. The compound could be evaluated as a solid-state emitter or as a fluorescent ligand for binding assays where environmental sensitivity is desired.

CB1 Receptor Antagonist Lead Optimization: Exploring Alternative N-Aryl Substitution

Pyrazolo[1,5-a]pyrimidines have been extensively patented as CB1 receptor antagonists with therapeutic potential in metabolic and CNS disorders [1]. The SAR from patent literature indicates that both the N-aryl carboxamide and the substituents on the pyrazolo[1,5-a]pyrimidine core are critical for CB1 binding affinity and central vs. peripheral selectivity. The 2,4-dichlorophenyl-7-furanyl combination represents a substitution pattern not exemplified in the major CB1 antagonist patents (which focused on 5,7-dialkyl/aryl and N-cycloalkyl variants), making this compound a potentially useful tool for exploring CB1 antagonist chemical space.

Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-(2,4-dichlorophenyl)-7-(2-furanyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.